molecular formula C21H15FeO9 B3258485 Ferric salicylate CAS No. 30492-15-0

Ferric salicylate

Cat. No.: B3258485
CAS No.: 30492-15-0
M. Wt: 467.2 g/mol
InChI Key: ZRNHBOAYYNHVOY-UHFFFAOYSA-K
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Description

Ferric salicylate, also known as iron(III) salicylate, is a coordination complex formed between ferric ions (Fe³⁺) and salicylic acid. This compound is of significant interest due to its applications in various fields such as analytical chemistry, pharmaceuticals, and environmental science. This compound is characterized by its distinct reddish-brown color, which makes it useful in spectrophotometric analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric salicylate can be synthesized through the reaction of ferric nitrate with salicylic acid in an aqueous medium. The reaction typically involves dissolving ferric nitrate in water and slowly adding salicylic acid under constant stirring. The mixture is then heated to facilitate the formation of the this compound complex .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves precise control of temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ferric salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ferric salicylate involves its ability to chelate iron ions. The salicylate ligands coordinate with the ferric ion, forming a stable complex. This chelation process can influence various biochemical pathways, including those involved in iron metabolism and oxidative stress . The molecular targets include iron-containing enzymes and proteins involved in iron transport and storage .

Comparison with Similar Compounds

  • Ferric citrate
  • Ferric chloride
  • Ferric sulfate

Properties

IUPAC Name

2-carboxyphenolate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHBOAYYNHVOY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FeO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30492-15-0
Record name Ferric salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FERRIC SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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